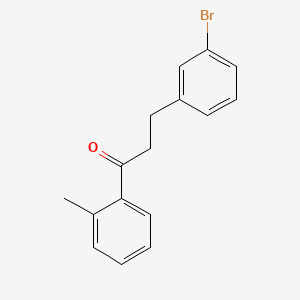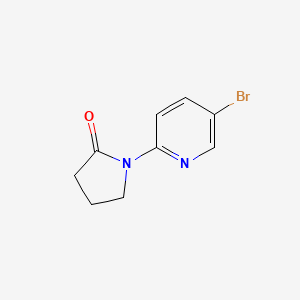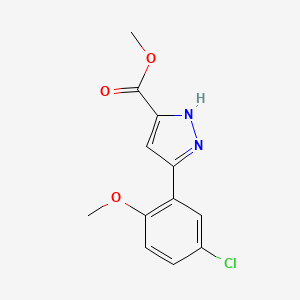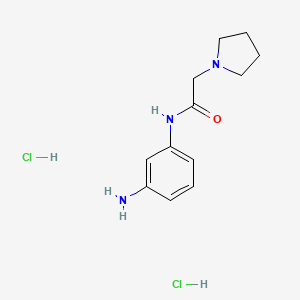
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1946021-36-8 . It has a molecular weight of 240.57 and its linear formula is C8H15BRCLN .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is represented by the linear formula C8H15BRCLN . The average mass is 204.107 Da .Physical And Chemical Properties Analysis
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride has a density of 1.5±0.1 g/cm^3 . Its boiling point is 193.0±35.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.5±25.9 °C . The index of refraction is 1.537 . The molar refractivity is 33.8±0.3 cm^3 .Applications De Recherche Scientifique
Neurological Studies
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine has been studied for its neurological effects, particularly in the context of parkinsonism. For example, Langston et al. (1983) investigated the development of parkinsonism in humans due to a product of meperidine-analog synthesis that included this compound. The study revealed that the chemical selectively damages cells in the substantia nigra, which is associated with Parkinson's disease. This highlights the compound's relevance in studying neurodegenerative diseases and potentially developing therapeutic strategies or understanding disease mechanisms (Langston et al., 1983).
Occupational Health
The compound has also been a subject of interest in occupational health due to its use in industrial applications. A study reported by MMWR in 2008 examined the neurologic illness associated with occupational exposure to the solvent 1-bromopropane, which shares a bromopropane group with 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine. It emphasized the potential health risks and neurotoxicity associated with exposure to compounds like 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine in industrial settings, especially in dry cleaning and other workplaces (MMWR, 2008).
Biomarker Studies
In the field of cancer research, Riccardi et al. (1988) used a bromodeoxyuridine (BrdUrd) infusion method coupled with flow cytometry to study cell kinetics in human malignancies. This method, which involves a bromine-containing compound similar in some respects to 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine, was used to measure DNA synthesis in proliferating cells, highlighting the potential of bromine-containing compounds in diagnostic and therapeutic research (Riccardi et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-8(9)4-7-10/h3H,2,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFUFWOTLOTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)

![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)


![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)

![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
